molecular formula C16H25N3O2S B13953280 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13953280
M. Wt: 323.5 g/mol
InChI Key: PGTLRARQSBJCTI-UHFFFAOYSA-N
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Description

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazine Moiety: Starting with a suitable pyrazine precursor, such as 3-methylpyrazine, which undergoes functionalization to introduce the sulfanylmethyl group.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazine ring or the ester group, potentially converting them to amines or alcohols, respectively.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
  • 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may confer unique steric and electronic properties compared to its methyl or ethyl ester counterparts, potentially affecting its reactivity and interactions in various applications.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 3-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-6-5-9-19(10-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3

InChI Key

PGTLRARQSBJCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SCC2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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